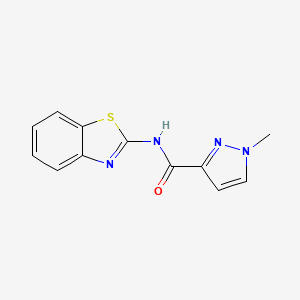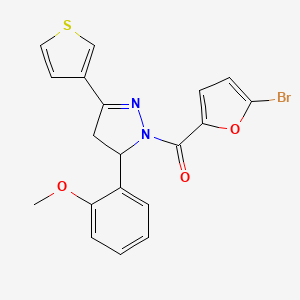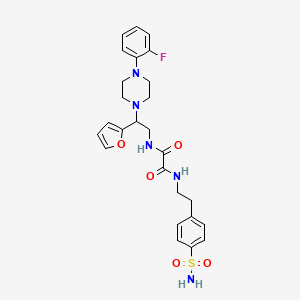
Diacetoxycoppermonohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its bright blue or green crystalline appearance and is commonly used in various industrial and experimental applications . This compound is an ionic compound that exhibits unique chemical properties, including a characteristic deep blue or green color due to the d-d transition of Cu²⁺ ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .
Analyse Des Réactions Chimiques
Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to copper (I) acetate under certain conditions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of air.
Reduction: Using reducing agents like hydrogen gas.
Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.
Major Products:
Oxidation: Copper (II) oxide, acetic acid, and water.
Reduction: Copper (I) acetate.
Substitution: 1,3-diynes and other coupled products.
Applications De Recherche Scientifique
Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .
Comparaison Avec Des Composés Similaires
Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:
Copper (II) Acetate Anhydrous: Similar in chemical properties but lacks the water molecule.
Copper (I) Acetate: A reduced form of Copper (II) Acetate with different reactivity.
Nickel (II) Acetate Tetrahydrate: Another transition metal acetate with different catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .
Propriétés
Numéro CAS |
142-71-2; 4180-12-5; 6046-93-1 |
|---|---|
Formule moléculaire |
C4H8CuO5 |
Poids moléculaire |
199.649 |
Nom IUPAC |
acetic acid;copper;hydrate |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
Clé InChI |
NWFNSTOSIVLCJA-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O.[Cu] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)


![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)


![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
